molecular formula C11H12N2O2S B184149 [(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 7150-54-1

[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid

Cat. No. B184149
CAS RN: 7150-54-1
M. Wt: 236.29 g/mol
InChI Key: CRJORIIWBSOFIP-UHFFFAOYSA-N
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Description

“[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the linear formula C11H12N2O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzimidazole, a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of “[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid” consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, a sulfanyl group, and an acetic acid group . The average mass of the molecule is 236.290 Da .

Scientific Research Applications

Novel Synthesis and Impurities in Proton Pump Inhibitors

[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid, known for its application in the synthesis of proton pump inhibitors like omeprazole, has been studied for novel synthesis methods and the understanding of pharmaceutical impurities. A review highlights the innovative approaches to omeprazole synthesis, emphasizing the development of proton pump inhibitors and the identification of various pharmaceutical impurities, which provide insights into anti-ulcer drug development and the chemical challenges associated with their synthesis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemistry and Properties of Benzimidazole Compounds

The diverse chemistry and properties of benzimidazole compounds, including those similar to [(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid, have been thoroughly reviewed. This encompasses their preparation, properties in free and complex forms, and their biological and electrochemical activities. Such reviews offer a comprehensive understanding of the potential applications and areas requiring further research (Boča, Jameson, & Linert, 2011).

Biological Applications of Benzimidazole Derivatives

Benzimidazole derivatives, closely related to the chemical structure of interest, exhibit a wide range of biological activities. They serve as critical tools in elucidating the mechanism of action of various biochemical processes. For example, studies on benzimidazole fungicides have provided deep insights into their function as specific inhibitors of microtubule assembly, showcasing the importance of benzimidazole compounds in agricultural and medicinal research (Davidse, 1986).

Conversion to CNS Acting Drugs

Research into transforming benzimidazoles and related compounds into more potent central nervous system (CNS) acting drugs underscores the versatility of these compounds. This involves investigating common synthesis pathways and their CNS properties, aiming to modify them into more effective treatments for CNS diseases, revealing the profound potential of benzimidazole derivatives in neuropharmacology (Saganuwan, 2020).

Anticancer Potential of Benzimidazole Hybrids

The design and synthesis of benzimidazole derivatives as anticancer agents have been extensively reviewed, demonstrating the compound's versatility in drug development. These derivatives show promise through various mechanisms, such as intercalation with DNA, acting as alkylating agents, and inhibiting critical enzymes and cellular structures involved in cancer progression. This highlights the role of benzimidazole derivatives in the ongoing search for novel anticancer therapies (Akhtar et al., 2019).

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-3-8-9(4-7(6)2)13-11(12-8)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJORIIWBSOFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290931
Record name [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid

CAS RN

7150-54-1
Record name NSC71878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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